ETHYL 3-{[(PYRIDIN-2-YL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE

AOC3 inhibitor dual AOC2/AOC3 inhibitor VAP-1

Researchers investigating dual AOC2/AOC3 blockade often face limited access to well-characterized, selective probes. This benzothiophene sulfonamide directly addresses that gap with a defined dual inhibitory profile essential for deconvoluting target-specific effects in inflammatory, metabolic, and fibrotic disease models. • Enables precise interrogation of AOC2 vs. AOC3 contributions in NASH, cancer, and retinopathy studies. • Supplied with verified purity (≥97%) and batch-specific analytical data to ensure reproducibility. • Available in flexible mg-to-g quantities with documented storage and shipping conditions, simplifying procurement workflows.

Molecular Formula C17H16N2O4S2
Molecular Weight 376.45
CAS No. 932354-64-8
Cat. No. B2608357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL 3-{[(PYRIDIN-2-YL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE
CAS932354-64-8
Molecular FormulaC17H16N2O4S2
Molecular Weight376.45
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NCC3=CC=CC=N3
InChIInChI=1S/C17H16N2O4S2/c1-2-23-17(20)15-16(13-8-3-4-9-14(13)24-15)25(21,22)19-11-12-7-5-6-10-18-12/h3-10,19H,2,11H2,1H3
InChIKeyDYYIMOFSOMVUMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-{[(pyridin-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate: Dual AOC2/AOC3 Inhibitor


Ethyl 3-{[(pyridin-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate (CAS 932354-64-8) is a synthetic small molecule belonging to the pyridinyl sulfonamide class of benzothiophene derivatives. It is structurally defined as an inhibitor of Amine Oxidase, Copper Containing 3 (AOC3), also known as Vascular Adhesion Protein-1 (VAP-1) [1]. This compound and its analogs are primarily investigated in the context of inflammatory, metabolic, and fibrotic diseases, including non-alcoholic steatohepatitis (NASH), cancer, and retinopathy, where dual inhibition of AOC2 and AOC3 is a therapeutically sought-after profile [1].

Inhibitor profile Reported dual AOC2/AOC3 enzyme inhibition
Chemical class Pyridinyl sulfonamide benzothiophene derivative
Research context Inflammatory, metabolic, and fibrotic pathway studies

Why Generic Substitution Fails for Dual AOC2/AOC3 Inhibitors


Generic substitution within the benzothiophene sulfonamide class is not scientifically valid when a specific dual AOC2/AOC3 inhibitory profile is required. The pyridinyl sulfonamide derivatives disclosed in US20210353608A1 are described as having been surprisingly found to exhibit inhibiting activity with regard to both AOC2 and AOC3, a profile that is not inherent to all AOC3 inhibitors [1]. The exact substitution pattern on the benzothiophene core and the nature of the sulfonamide linker profoundly influence the selectivity window between these two homologous enzymes. Therefore, selecting Ethyl 3-{[(pyridin-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate over a generic AOC3 inhibitor is critical for experiments designed to probe the specific biological consequences of dual AOC2/AOC3 blockade.

Selectivity mismatch

Selective AOC3 inhibitors may not engage AOC2, limiting dual pathway blockade interpretation.

Scaffold-dependent profile

Benzothiophene core substitutions can shift enzyme selectivity; analog structures may not reproduce the reported dual inhibition.

Linker geometry sensitivity

Pyridinyl sulfonamide linker geometry is critical for AOC2/AOC3 dual activity; minor modifications may alter target engagement.

Differentiation from Comparator AOC3 Inhibitors


Dual AOC2/AOC3 Profile vs. Selective AOC3 Inhibitors

The compound is disclosed within a genus of pyridinyl sulfonamide derivatives that are explicitly characterized as effective dual AOC2 and AOC3 inhibitors [1]. This contrasts with many comparator AOC3 inhibitors, such as PXS-4728A, which are developed as highly selective AOC3 inhibitors with minimal AOC2 activity. While specific numerical IC50 values for this exact compound against AOC2 and AOC3 are not publicly available, the patent's invention is predicated on providing this dual inhibitory profile as a therapeutic advantage over prior art compounds that typically favor one enzyme [1].

Dual vs. selective AOC3
Class-level inference
Claimed effective dual AOC2/AOC3 inhibitor [1]; comparator PXS-4728A shows selective AOC3 inhibition (~5-10 nM IC50, minimal AOC2 activity).
Supports dual pathway blockade interpretation; selectivity profile requires experimental confirmation.
Specific IC50 values not publicly disclosed.
AOC3 inhibitor dual AOC2/AOC3 inhibitor VAP-1 inflammatory disease

Enhanced Potency and Reduced Plasma Protein Binding

The patent application explicitly states that the pyridinyl sulfonamide derivatives, including the benzothiophene sub-series, may provide several advantages such as enhanced potency, improved selectivity, and reduced plasma protein binding compared to known AOC3 inhibitors [1]. This is a class-level claim that directly addresses key limitations of earlier compounds. For instance, some first-generation AOC3 inhibitors suffered from high plasma protein binding, which limited their free fraction and in vivo efficacy.

Potency & protein binding
Class-level inference
Claimed reduced plasma protein binding and enhanced potency over prior AOC3 inhibitors [1].
May support improved free fraction; requires experimental validation in target assay.
Data to verify; no numerical values reported.
AOC3 inhibitor potency plasma protein binding pharmacokinetics

Benzothiophene Core vs. Other Heterocyclic AOC3 Inhibitors

The compound's 1-benzothiophene core distinguishes it from other heterocyclic AOC3 inhibitors based on indole, furan, or pyrimidine scaffolds. The patent claims a specific subset of ring A structures where the benzothiophene is a key embodiment [1]. This structural differentiation is crucial as it can confer distinct physicochemical and pharmacokinetic properties. For example, benzothiophene-containing drugs often exhibit different metabolic stability and lipophilicity profiles compared to their indole analogs.

Benzothiophene scaffold
Class-level inference
1-benzothiophene core with 2-carboxylate ethyl ester; structurally distinct from indole or furan AOC3 inhibitors [1].
Enables scaffold-specific SAR exploration; lipophilicity and metabolic stability may differ.
Property data not reported; class-level comparison.
benzothiophene AOC3 inhibitor scaffold hopping structure-activity relationship

Research Applications for This Dual AOC2/AOC3 Inhibitor


Dual AOC2/AOC3 Inhibition in NASH Models

This compound is an ideal tool for in vivo and in vitro studies of NASH, where the dual inhibition of AOC2 and AOC3 is hypothesized to be more efficacious than selective AOC3 inhibition alone. Use this compound to interrogate the combined contribution of these enzymes to hepatic inflammation and fibrosis, benchmarking against selective AOC3 inhibitors to deconvolute target-specific effects [1].

AOC2/AOC3 Selectivity Profiling in Cancer

Apply this dual inhibitor in cancer models, particularly those where AOC3-mediated leukocyte adhesion and AOC2-mediated metabolic pathways are both implicated. The compound's profile allows researchers to assess whether a dual blockade strategy is superior for inhibiting tumor growth and metastasis compared to single-target approaches [1].

PK/PD Profiling of Benzothiophene AOC Inhibitors

Utilize this compound in PK/PD studies to correlate exposures with target engagement (AOC2 and AOC3 activity in plasma or tissue). Its claimed reduced plasma protein binding and enhanced potency make it a valuable probe for establishing these relationships, which can guide the selection of lead candidates with optimal drug-like properties [1].

Application
Selection Property
Validation Focus
Dual AOC2/AOC3 pathway studies in NASH models
Dual enzyme inhibition profile
Hepatic inflammation and fibrosis endpoint interpretation; comparator benchmarking with selective AOC3 inhibitors
Leukocyte adhesion and metabolic pathway studies in cancer models
Dual AOC2/AOC3 target engagement
Tumor microenvironment and metastasis model response interpretation
PK/PD relationship studies for benzothiophene AOC inhibitors
Reported reduced plasma protein binding
Exposure-target engagement correlation; free fraction interpretation
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